2-Phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)butan-1-one, also known as Tianeptine, is a tricyclic antidepressant drug that is used to treat depression and anxiety disorders. It was first discovered in the 1960s by the French Society of Medical Research and was approved for use in France in 1989. Tianeptine is a unique antidepressant drug that works by increasing the uptake of serotonin in the brain, which helps to regulate mood and reduce anxiety.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Methods : Research on compounds structurally related to 2-Phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)butan-1-one often focuses on developing efficient synthesis methods. For example, the synthesis of azetidinone and thiazolidinone moieties linked to an indole nucleus has been explored, demonstrating the versatility of these compounds in chemical synthesis (Saundane & Walmik, 2013).
Chemical Properties : Studies on the chemical properties of related azetidinone compounds have led to the discovery of new antimicrobial and antitubercular agents, emphasizing their potential in pharmaceutical development (Ilango & Arunkumar, 2011).
Pharmacological Properties and Therapeutic Potential
Antimicrobial and Antitubercular Activities : Several studies have highlighted the antimicrobial and antitubercular properties of azetidinone derivatives. For instance, novel trihydroxy benzamido azetidin-2-one derivatives have shown promising results in this regard, indicating their potential as therapeutic agents (Ilango & Arunkumar, 2011).
Antitumor Applications : Research into the antitumor properties of azetidin-2-ones, particularly those targeting tubulin, has revealed significant potential in cancer treatment. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis, making them candidates for further clinical development (Greene et al., 2016).
Antioxidant Activities : The antioxidant properties of azetidinone derivatives have also been investigated, with some compounds displaying potent activity. This suggests a possible role in combating oxidative stress-related diseases (Jaishree et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of 2-Phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)butan-1-one are the proteins AURKA and VEGFR-2 . These proteins play a crucial role in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of cancer .
Mode of Action
The compound interacts with its targets through a hydrogen bond formed by the bridging −NH group of the synthesized derivatives with Glu 260 . This interaction can inhibit the activity of AURKA and VEGFR-2, thereby affecting cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of AURKA and VEGFR-2 disrupts the signaling pathways associated with cell proliferation and angiogenesis . This disruption can lead to the arrest of cell growth and the inhibition of new blood vessel formation, which are crucial for tumor growth and metastasis .
Pharmacokinetics
Admet prediction revealed that most of the synthesized compounds follow lipinski’s rule of 5 , suggesting good absorption, distribution, metabolism, and excretion properties.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and angiogenesis, leading to the potential suppression of tumor growth . The derivatives 5b, 5c, and 5e were determined to have respective IC50 values of 9.48, 12.16, and 6.43 g/mL , indicating their efficacy against glioblastoma cells.
Eigenschaften
IUPAC Name |
2-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c1-2-13(11-6-4-3-5-7-11)14(20)19-8-12(9-19)21-10-15(16,17)18/h3-7,12-13H,2,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAFFMGIEBVFKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.